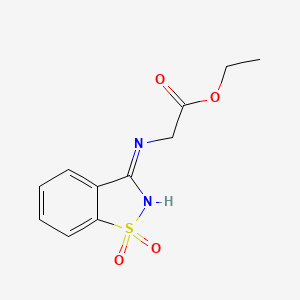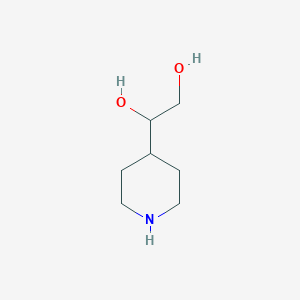
1-(piperidin-4-yl)ethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(piperidin-4-yl)ethane-1,2-diol can be synthesized through the reaction of 1,2-ethanediol with 4-piperidone under specific conditions. The reaction typically involves the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the carbonyl group in 4-piperidone to a hydroxyl group, resulting in the formation of 1-(4-piperidinyl)-1,2-ethanediol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-(piperidin-4-yl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced further to form more stable derivatives.
Substitution: The piperidinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of more stable alcohol derivatives.
Substitution: Formation of substituted piperidinyl derivatives.
Scientific Research Applications
1-(piperidin-4-yl)ethane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(piperidin-4-yl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The piperidinyl group can interact with various receptors and enzymes, potentially modulating their activity. The hydroxyl groups may participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
1,2-Ethanediol (Ethylene Glycol): A simple diol with two hydroxyl groups, commonly used as an antifreeze and in the production of polymers.
1,3-Propanediol: Another diol with similar properties, used in the production of polyesters and other materials.
1,4-Butanediol: A longer-chain diol used in the synthesis of polyurethanes and other polymers.
Uniqueness
1-(piperidin-4-yl)ethane-1,2-diol is unique due to the presence of the piperidinyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
1-piperidin-4-ylethane-1,2-diol |
InChI |
InChI=1S/C7H15NO2/c9-5-7(10)6-1-3-8-4-2-6/h6-10H,1-5H2 |
InChI Key |
GXNVEFQURYLLCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


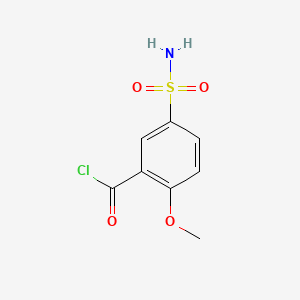
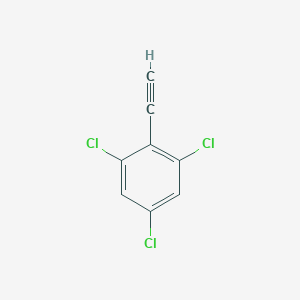
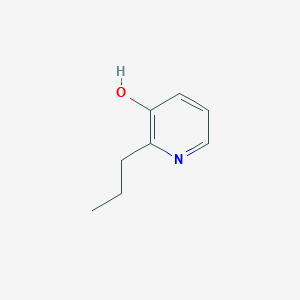

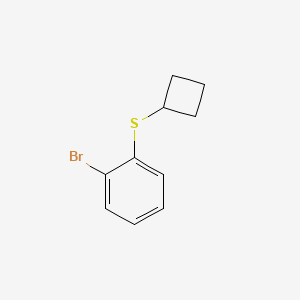
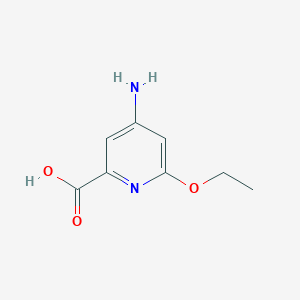
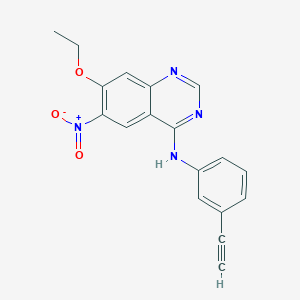
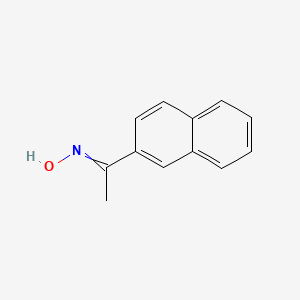
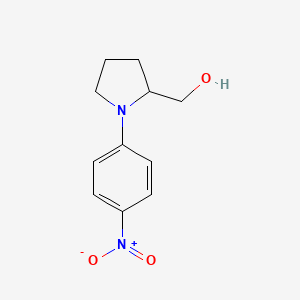
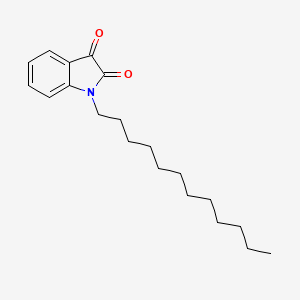
![2-[(3-Methylphenyl)methyl]-morpholine](/img/structure/B8784915.png)
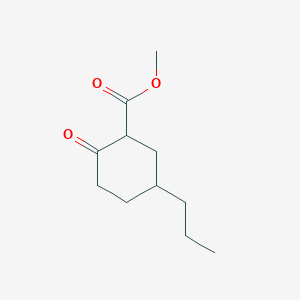
![2-[4-(Trifluoromethoxy)phenoxy]ethanamine](/img/structure/B8784924.png)
